(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazine ring with a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound, also known as (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate, are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and cognition.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is responsible for the transmission of signals in the nervous system. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is the enhanced cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can potentially improve memory and cognition, making the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate has been identified as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This compound inhibits BuChE via a mixed-type inhibition mode .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory effects on cholinesterases. By inhibiting these enzymes, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with cholinesterases, leading to their inhibition . This compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the formation of the triazine ring followed by esterification with 4-chloro-3-nitrobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and green chemistry principles could be employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields a carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-nitrobenzoate
Uniqueness
The presence of both the 4-chloro and 3-nitro groups in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate makes it unique compared to its analogs
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5/c16-11-6-5-9(7-13(11)20(23)24)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJIVHICMOPWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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